6-Bromo-2-(trifluoromethyl)benzo[d]oxazole
Description
The Benzoxazole (B165842) Heterocyclic System: Foundational Significance in Chemical Biology and Materials Science
The benzoxazole core is a privileged scaffold in the fields of chemical biology and materials science due to its unique structural features and wide range of biological activities. nih.govresearchgate.net
The benzoxazole system consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.net This bicyclic, aromatic structure is relatively stable. globalresearchonline.net Key structural attributes include:
Planarity : The fused aromatic rings create a planar structure, which can facilitate π-π stacking interactions with biological targets like proteins and nucleic acids. researchgate.net
Hydrogen Bond Acceptors : The nitrogen and oxygen atoms within the oxazole moiety can act as hydrogen bond acceptors, enabling specific non-covalent interactions with biological molecules. researchgate.net
Reactive Sites : As a heterocycle, it possesses reactive sites that allow for chemical modification and functionalization, particularly at the 2, 3, and 6 positions. globalresearchonline.net
Benzoxazole derivatives are of high interest due to their diverse pharmacological activities. jocpr.comjocpr.com They are considered structural bioisosteres of natural purine (B94841) bases like adenine (B156593) and guanine, which may allow them to interact with biopolymers in living systems. globalresearchonline.netjocpr.com Research has demonstrated that compounds containing the benzoxazole nucleus exhibit a wide array of biological effects, including:
Anticancer nih.gov
Antimicrobial nih.gov
Anti-inflammatory nih.gov
Antiviral nih.gov
Antitubercular researchgate.net
Beyond medicine, benzoxazoles are also used in agricultural research to develop new herbicides and insecticides and have applications as organic electronic materials. mdpi.comresearchgate.net
Strategic Role of Halogenation (Bromine) in Molecular Design
The introduction of a bromine atom onto a molecule like the benzoxazole scaffold is a deliberate strategy to modify its properties and provide a site for further chemical synthesis.
Substituting a hydrogen atom with a bromine atom significantly alters a molecule's characteristics:
Electronic Effects : Bromine is an electronegative atom that withdraws electron density from the aromatic ring through the inductive effect. This can change the acidity or basicity of nearby functional groups and alter how the molecule interacts with biological targets. rsc.org The incorporation of a bromine atom can significantly reduce the energy gap between valence and conduction states in a molecule. rsc.org
Steric Effects : Bromine is larger than hydrogen, and its introduction can create steric bulk. This can influence the molecule's conformation (three-dimensional shape) and how it fits into the active site of an enzyme or receptor. nih.govacs.org
In synthetic organic chemistry, a bromine atom on an aromatic ring is considered a versatile "handle." It provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, which is crucial for building more complex molecules. researchgate.net The carbon-bromine bond is particularly useful in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org This allows chemists to easily attach a wide variety of other chemical groups to the benzoxazole core, creating libraries of new compounds for screening in drug discovery and materials science. acs.orgnih.gov
Significance of Trifluoromethylation in Medicinal Chemistry and Fluorine Chemistry
The trifluoromethyl (-CF3) group is one of the most important motifs in modern drug design due to its unique combination of properties. rsc.orgmdpi.com Its incorporation into a drug candidate can profoundly enhance its therapeutic potential. nih.gov
The strategic placement of a -CF3 group can lead to:
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic breakdown by enzymes in the body. mdpi.com This can increase the drug's half-life, meaning it remains active for longer. nih.gov
Increased Lipophilicity : The -CF3 group increases the molecule's fat-solubility (lipophilicity), which can improve its ability to cross biological membranes and reach its target. mdpi.comtandfonline.com
Modulated Bioavailability : By fine-tuning lipophilicity, the -CF3 group helps optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net
Improved Binding Affinity : As a strong electron-withdrawing group, the -CF3 group can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with its biological target. mdpi.com It is often used as a bioisostere to replace a chlorine or methyl group to adjust steric and electronic properties. wikipedia.org
Electronic and Lipophilic Modulation by the Trifluoromethyl Group
The trifluoromethyl group is a key substituent in modern chemical design, largely due to its unique electronic and lipophilic properties. nih.govresearchgate.net It is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect. nih.gov This potent electron-withdrawing nature can significantly alter the reactivity of adjacent functional groups and the electron density of the aromatic system to which it is attached. nih.gov
Replacing a methyl group with a trifluoromethyl group drastically changes a molecule's properties. While structurally similar in size, their electronic characteristics are opposite. This substitution is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. rsc.orgnih.gov The high stability of the carbon-fluorine bonds in the CF3 group makes it resistant to metabolic degradation. nih.gov
Furthermore, the trifluoromethyl group significantly increases the lipophilicity (fat-solubility) of a molecule. mdpi.comnih.gov Enhanced lipophilicity can improve a compound's ability to cross biological membranes, which is a critical factor for influencing its interactions with biological targets. nih.govnih.gov This modulation of lipophilicity, combined with its electronic influence, makes the trifluoromethyl group a valuable tool for fine-tuning the properties of advanced chemical compounds. rsc.orgresearchgate.net
Table 1: Comparative Properties of Methyl vs. Trifluoromethyl Groups
| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Impact of Substitution |
|---|---|---|---|
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing nih.gov | Alters molecular polarity and reactivity. |
| Lipophilicity (Hansch-Fujita π value) | +0.56 | +0.88 | Increases lipophilicity, affecting membrane permeability. nih.gov |
| Metabolic Stability | Prone to oxidation | Highly stable to metabolic degradation nih.gov | Enhances compound half-life. |
| Hydrogen Bonding | Cannot act as an acceptor | Can act as a weak hydrogen bond acceptor | Influences intermolecular interactions. mdpi.com |
Influence of Trifluoromethylation on Molecular Interactions
The introduction of a trifluoromethyl group into a molecular structure has a profound effect on its non-covalent interactions, which are crucial for molecular recognition and binding to biological targets. researchgate.netnih.gov The strong electronegativity of the fluorine atoms creates a significant molecular quadrupole moment, which can enhance intermolecular interactions. nih.gov
Computational studies have shown that trifluoromethylated aromatic rings exhibit stronger π-π stacking interactions compared to their methylated or non-substituted counterparts. nih.gov This leads to reduced distances between stacked rings and more favorable cofacial orientations, which can enhance charge transfer in organic materials and improve binding affinity in biological systems. nih.gov
Table 2: Influence of the Trifluoromethyl Group on Molecular Interactions
| Interaction Type | Effect of Trifluoromethylation | Consequence |
|---|---|---|
| π-π Stacking | Enhanced interaction energy and more favorable geometry. nih.gov | Improved charge transport in materials; potentially stronger binding to protein active sites. nih.gov |
| Hydrogen Bonding | Can act as a weak hydrogen bond acceptor. mdpi.com | Contributes to binding affinity and specificity with biological targets. |
| Electrostatic Interactions | Increases molecular quadrupole moment. nih.gov | Strengthens interactions with electron-rich or electron-poor regions of target molecules. researchgate.net |
Emergence of 6-Bromo-2-(trifluoromethyl)benzo[d]oxazole as a Compound of Interest
The compound this compound emerges as a molecule of significant interest by combining three important structural motifs: the benzoxazole scaffold, a trifluoromethyl group at the 2-position, and a bromine atom at the 6-position. The synthesis of 2-(trifluoromethyl)benzoxazoles can be achieved through methods like the condensation of aminophenols with sources of the trifluoromethyl group. rsc.orgrsc.org The strategic placement of both a bromo and a trifluoromethyl substituent on this versatile scaffold is a deliberate design choice aimed at harnessing the combined and potentially synergistic effects of these functional groups.
Synergistic Effects of Bromo and Trifluoromethyl Substituents
The combination of a bromine atom and a trifluoromethyl group on the same benzoxazole core is expected to produce synergistic or additive effects that enhance the molecule's properties beyond what either substituent could achieve alone. Halogens like bromine are known to modulate biological activity through steric effects and their ability to form halogen bonds—a type of non-covalent interaction with nucleophilic sites. mdpi.comacs.org
The bromine atom at the 6-position provides steric bulk and a potential halogen bonding donor site, which can be exploited to achieve specific binding orientations within a protein active site. mdpi.comslideshare.net Simultaneously, the trifluoromethyl group at the 2-position provides strong electron-withdrawing effects, enhances lipophilicity, and promotes favorable intermolecular interactions as previously discussed. nih.govnih.gov
The combined electronic impact of the electron-withdrawing trifluoromethyl group and the moderately deactivating, ortho-para directing bromine atom creates a unique electronic landscape across the benzoxazole ring system. This can fine-tune the molecule's reactivity and its ability to engage in electrostatic interactions. The dual modification can thus lead to compounds with enhanced metabolic stability, improved membrane permeability, and higher binding affinity and selectivity for their intended targets. mdpi.comnih.gov
Table 3: Potential Synergistic Effects of Bromo and Trifluoromethyl Substituents
| Feature | Contribution from 6-Bromo Group | Contribution from 2-Trifluoromethyl Group | Potential Synergistic Outcome |
|---|---|---|---|
| Binding Interactions | Provides steric bulk and potential for halogen bonding. mdpi.comacs.org | Enhances π-π stacking and electrostatic interactions. nih.gov | Creates multiple, specific interaction points for high-affinity and selective binding. |
| Electronic Properties | Inductive electron withdrawal. | Strong inductive electron withdrawal. nih.gov | Profoundly modifies the electronic nature of the benzoxazole ring, tuning reactivity. |
| Lipophilicity | Increases lipophilicity. | Significantly increases lipophilicity. mdpi.comnih.gov | Optimizes membrane permeability and bioavailability. |
| Metabolic Stability | Can block sites of metabolism. | Confers high metabolic stability. nih.gov | Greatly enhances resistance to metabolic degradation, increasing in vivo half-life. |
Overview of Research Trajectories for the Chemical Compound
Given its specific substitution pattern, this compound is a logical target for synthesis and evaluation in several fields of chemical research. The development of efficient synthetic protocols, such as the condensation of 4-bromo-2-aminophenol with a trifluoroacetic acid equivalent or other trifluoromethyl-building blocks, is a primary research trajectory. rsc.orgnih.govrsc.org
In medicinal chemistry , this compound and its analogues are prime candidates for screening in various therapeutic areas. Benzoxazole derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govesisresearch.org The trifluoromethyl group is present in numerous approved drugs, and its inclusion is a well-established strategy for improving a drug candidate's profile. mdpi.comnih.gov Therefore, research would likely focus on evaluating this compound as a potential kinase inhibitor, an antimicrobial agent, or for other biological activities associated with the benzoxazole scaffold. mdpi.comesisresearch.org
In materials science , the enhanced π-π stacking and charge transfer characteristics imparted by the trifluoromethyl group suggest that such compounds could be investigated as building blocks for n-type organic semiconductors or other functional materials. nih.gov Research in this area would involve studying the compound's photophysical properties, thermal stability, and performance in electronic devices.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJBYABVFQSLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data (¹H, ¹³C, ¹⁹F, and 2D) for 6-Bromo-2-(trifluoromethyl)benzo[d]oxazole are not available in the reviewed literature.
Proton NMR (¹H NMR) for Proton Environment Analysis
Specific ¹H NMR chemical shifts (δ) and coupling constants (J) for the aromatic protons of this compound have not been reported.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectral data, which would delineate the carbon framework of the molecule, are not available.
Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization
The characteristic ¹⁹F NMR chemical shift for the trifluoromethyl group in this specific molecule has not been documented.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional NMR studies to confirm the connectivity of protons and carbons in this compound have not been published.
Infrared (IR) Spectroscopy for Functional Group Identification
The characteristic IR absorption frequencies for the functional groups present in this compound are not reported in the available literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
The mass spectrum, including the molecular ion peak and fragmentation pattern for this compound, is not available.
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass-to-charge ratio and fragmentation patterns. For this compound, GC/MS serves to assess purity and provide initial structural confirmation.
In a typical analysis, the compound is introduced into the gas chromatograph, where it is vaporized and travels through a capillary column. The time it takes for the compound to exit the column, known as the retention time (t_R), is a characteristic property under a given set of experimental conditions. Following separation by GC, the eluted compound enters the mass spectrometer.
The mass spectrum for this compound is expected to exhibit a distinct molecular ion peak. A key diagnostic feature would be the isotopic pattern of the molecular ion, resulting from the presence of the bromine atom. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum separated by two mass units, [M]⁺ and [M+2]⁺, with nearly equal intensity, which is a definitive indicator of a monobrominated compound. Further fragmentation would likely involve the loss of the trifluoromethyl group (-CF₃) or cleavage of the benzoxazole (B165842) ring system, providing additional structural clues.
Table 1: Expected GC/MS Data for this compound
| Parameter | Expected Observation | Significance |
| Retention Time (t_R) | A single major peak in the chromatogram | Indicates the purity of the sample under the specific GC conditions. |
| Molecular Ion ([M]⁺) | A pair of peaks of nearly equal intensity | Confirms the molecular weight and the presence of one bromine atom. |
| Isotopic Pattern | [M]⁺ and [M+2]⁺ peaks | Characteristic isotopic signature for a compound containing a single bromine atom. massbank.eu |
| Key Fragment Ions | Fragments corresponding to loss of Br, CF₃, or CO | Provides evidence for the specific structural components of the molecule. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining the elemental formula of a compound. lcms.cz Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 parts per million, ppm). This precision allows for the calculation of a single, unique elemental formula corresponding to the measured mass.
For this compound, with the molecular formula C₈H₃BrF₃NO, the theoretical exact mass can be calculated based on the monoisotopic masses of its constituent elements. sigmaaldrich.com An experimental HRMS measurement that matches this theoretical value provides powerful evidence for the proposed chemical formula, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). This technique is frequently applied to confirm the identity of novel heterocyclic compounds. mdpi.commdpi.com
Table 2: HRMS Data for this compound
| Parameter | Formula | Calculated Exact Mass [M+H]⁺ |
| Molecular Formula | C₈H₃BrF₃NO | 267.94045 |
| Adduct | [C₈H₄BrF₃NO]⁺ |
Note: The calculated mass is for the protonated molecule ([M+H]⁺), a common species observed in many HRMS techniques. The calculation is based on the most abundant isotopes: ¹²C=12.00000, ¹H=1.00783, ⁷⁹Br=78.91834, ¹⁹F=18.99840, ¹⁴N=14.00307, ¹⁶O=15.99491.
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of the elements within a compound. researchgate.net For organic compounds, this is often accomplished through combustion analysis, where a sample is burned in excess oxygen, and the resulting products (such as CO₂ and H₂O) are measured to determine the carbon and hydrogen content. libretexts.orgpreparatorychemistry.comucalgary.ca Specific methods are required for the quantitative determination of other elements like nitrogen and halogens.
The primary purpose of elemental analysis is to verify the empirical formula of a newly synthesized compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values confirms the purity and the elemental composition of the sample. This method is routinely used to characterize novel benzoxazole and other heterocyclic derivatives. mdpi.comjbarbiomed.com
Table 3: Elemental Composition of this compound
| Element | Molecular Formula | Theoretical (%) | Found (%) |
| Carbon (C) | C₈H₃BrF₃NO | 35.86 | (Experimental data required) |
| Hydrogen (H) | C₈H₃BrF₃NO | 1.13 | (Experimental data required) |
| Nitrogen (N) | C₈H₃BrF₃NO | 5.23 | (Experimental data required) |
| Bromine (Br) | C₈H₃BrF₃NO | 29.81 | (Experimental data required) |
| Fluorine (F) | C₈H₃BrF₃NO | 21.26 | (Experimental data required) |
| Oxygen (O) | C₈H₃BrF₃NO | 5.97 | (by difference) |
Note: Theoretical percentages are calculated based on the molecular weight derived from the chemical formula C₈H₃BrF₃NO (267.99 g/mol ).
Computational and Theoretical Investigations of 6 Bromo 2 Trifluoromethyl Benzo D Oxazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These in silico methods provide a lens into the electronic structure and reactivity of compounds like 6-Bromo-2-(trifluoromethyl)benzo[d]oxazole, guiding further experimental research.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry for predicting the molecular geometry and electronic properties of compounds. For a molecule like this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or 6-31+G(d,p), would be employed to find the lowest energy conformation (optimized geometry). nih.govresearchgate.net
The process involves calculating the potential energy surface of the molecule and finding the minimum point, which corresponds to the most stable three-dimensional arrangement of its atoms. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, studies on other benzoxazole (B165842) derivatives have used DFT to accurately reproduce experimental crystal structures. nih.gov Theoretical investigations on polythiophenes containing benzoxazole have also relied on DFT to understand their structural features. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters (DFT) (Note: This table is a hypothetical representation of data that would be obtained for this compound, based on typical DFT calculations for similar molecules.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-Br | 1.89 |
| C-CF3 | 1.52 | |
| O-C(aryl) | 1.37 | |
| N=C | 1.30 | |
| **Bond Angles (°) ** | C-C-Br | 120.5 |
| C-N=C | 108.2 | |
| O-C-N | 115.3 |
Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high kinetic stability. irjweb.com For substituted benzoxazoles, the nature and position of substituents significantly influence the HOMO-LUMO energies and the resulting energy gap. nankai.edu.cn DFT calculations are the standard method for determining these values. irjweb.comnankai.edu.cn In studies of similar heterocyclic systems like 2-bromo-5-nitrothiazole, the HOMO-LUMO gap was calculated to understand electronic absorption spectra and reactivity. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies (DFT) (Note: This table presents hypothetical HOMO-LUMO data for this compound, based on findings for related compounds.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface. Different colors represent different values of the electrostatic potential:
Red: Regions of most negative potential, rich in electrons, susceptible to electrophilic attack.
Blue: Regions of most positive potential, electron-poor, susceptible to nucleophilic attack.
Green: Regions of neutral potential.
For this compound, one would expect negative potential (red) around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the fluorine atoms of the trifluoromethyl group, due to their high electronegativity. Positive potential (blue) would likely be located around the hydrogen atoms. Such analyses have been performed on other oxazol-5-one derivatives to understand their reactive sites. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. cosmosscholars.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target.
In a molecular docking study involving this compound, the compound would be treated as a ligand and docked into the active site of a specific target protein. The simulation would generate multiple possible binding poses, which are then ranked based on a scoring function that estimates the binding free energy. The pose with the lowest energy score is generally considered the most probable binding mode. cosmosscholars.comresearchgate.net Studies on other benzoxazole derivatives have successfully used molecular docking to predict how these molecules bind to enzymes like acetylcholinesterase, butyrylcholinesterase, or various kinases, correlating well with in vitro results. mdpi.comnih.gov
Once the optimal binding pose is identified, the specific molecular interactions that stabilize the ligand-receptor complex are analyzed. These interactions are crucial for the ligand's affinity and specificity. For this compound, key interactions could include:
Hydrogen Bonding: The nitrogen and oxygen atoms of the benzoxazole ring could act as hydrogen bond acceptors.
Hydrophobic Interactions: The benzene (B151609) ring portion of the molecule would likely engage in hydrophobic interactions with nonpolar amino acid residues in the receptor's binding pocket.
π-Stacking: The aromatic benzoxazole ring system can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Halogen Bonding: The bromine atom could potentially form halogen bonds with electron-donating atoms in the active site.
Molecular docking studies on benzimidazole-oxazole hybrids have revealed detailed interaction maps, showing how different parts of the molecules contribute to binding within the active site of the target enzyme. mdpi.com
Identification of Potential Biological Targets
The identification of biological targets is a critical first step in drug discovery. For novel compounds like this compound, computational approaches are often used to predict potential protein interactions based on structural similarity to known active molecules. The benzoxazole scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.netwisdomlib.orgolemiss.eduresearchgate.netnih.gov
Research on analogous compounds suggests several potential targets for which this compound could be evaluated:
Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy. Numerous benzoxazole derivatives have been designed and synthesized as potential VEGFR-2 inhibitors, showing promise in suppressing tumor growth and angiogenesis. tandfonline.comnih.govtandfonline.comnih.govresearchgate.net Given this precedent, VEGFR-2 stands out as a primary hypothetical target.
Enzymes:
NRH:Quinone Oxidoreductase 2 (NQO2) is an enzyme implicated in oxidative stress pathways related to inflammation and cancer. mdpi.commanchester.ac.uknih.gov Benzothiazoles, which are structurally similar to benzoxazoles, have been successfully designed as potent NQO2 inhibitors. mdpi.commanchester.ac.uknih.gov This suggests NQO2 as another plausible target.
DNA Gyrase, an essential bacterial enzyme, is a target for antimicrobial agents. Computational and in-vitro studies have shown that some benzoxazole derivatives can inhibit this enzyme, indicating a potential mechanism for antibacterial activity. researchgate.netbenthamdirect.com
Other Receptors: The benzoxazole core is also found in compounds targeting a variety of other receptors, contributing to activities such as anti-inflammatory, antiviral, and antihistaminic effects. researchgate.netnih.gov
Computational screening, including molecular docking, would be employed to virtually test the binding affinity of this compound against the crystal structures of these and other potential targets to prioritize experimental validation.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.govmpg.de By simulating the behavior of a ligand-receptor complex in a solvated environment, MD provides detailed insights into the stability of the binding pose, the conformational changes in both the ligand and the protein, and the key interactions that govern the binding event. nih.govacs.org
Assessment of Ligand-Receptor Complex Stability Over Time
A primary application of MD simulations in drug discovery is to assess whether a docked ligand will remain stably bound to its target protein. acs.orgnih.gov This is typically evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation, often lasting for nanoseconds or longer. acs.org
A stable complex is generally indicated by a low and fluctuating RMSD value, suggesting that the ligand maintains its binding pose within the active site. acs.org Conversely, a continuously increasing RMSD would indicate that the ligand is unstable and may be dissociating from the binding pocket. For a hypothetical complex of this compound and a target like VEGFR-2, MD simulations would be crucial to validate the initial docking prediction and confirm the stability of the interaction. acs.orgnih.gov Studies on other kinase inhibitors have successfully used this method to distinguish between stable, high-affinity binders and weaker, unstable ones. nih.gov
Conformational Dynamics and Flexibility Analysis
MD simulations provide a dynamic picture of the ligand-receptor complex, revealing how the protein and ligand adapt to each other upon binding. nih.govmpg.de Techniques like Principal Component Analysis (PCA) can be applied to the MD trajectory to identify large-scale collective motions and conformational substates that are essential for protein function. nih.govacs.org
This analysis helps to:
Identify flexible regions of the protein, such as loops within a kinase active site, that may play a role in ligand binding and release. nih.gov
Understand how the ligand itself may change its conformation to achieve an optimal fit within the binding site.
For this compound, analyzing its conformational dynamics would reveal its flexibility and preferred orientation within a target's active site, providing critical information for optimizing its structure to improve binding affinity and selectivity.
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)
To quantify the binding affinity of a ligand to a receptor, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used. acs.orgnih.govtandfonline.comresearchgate.net These "end-point" methods calculate the binding free energy by combining molecular mechanics energies with continuum solvation models, offering a balance between accuracy and computational cost. acs.orgresearchgate.net
The binding free energy (ΔG_bind) is calculated based on snapshots from the MD simulation and is composed of several energy terms: tandfonline.com
ΔE_MM: The molecular mechanics energy in the gas phase, which includes van der Waals and electrostatic interactions.
ΔG_solv: The solvation free energy, which is the energy cost of transferring the molecule from a vacuum to the solvent. This is further divided into polar (calculated by PB or GB models) and non-polar components. tandfonline.com
-TΔS: The conformational entropy change upon binding, which is often computationally expensive and sometimes omitted in relative binding energy comparisons. nih.gov
The table below shows an illustrative example of the kind of data generated from an MM/GBSA calculation for a hypothetical ligand-protein complex. These values are for demonstration purposes only.
| Energy Component | Value (kcal/mol) |
|---|---|
| ΔE_vdW (van der Waals) | -45.50 |
| ΔE_elec (Electrostatic) | -20.15 |
| ΔG_polar (Polar Solvation) | +30.75 |
| ΔG_nonpolar (Non-Polar Solvation) | -5.30 |
| ΔG_bind (Total Binding Free Energy) | -40.20 |
Studies on various ligand-protein systems have demonstrated that MM/PBSA and MM/GBSA can successfully rank compounds by binding affinity and rationalize experimental findings. nih.govnih.govnih.gov
Advanced Aromaticity Assessment
Aromaticity is a key concept in chemistry that relates to the stability and electronic properties of cyclic molecules. numberanalytics.com In drug design, the aromatic nature of a scaffold like benzoxazole influences its interaction with biological targets, particularly through π-π stacking and other non-covalent interactions. Advanced computational methods are used to quantify this property.
Harmonic Oscillator Model of Aromaticity (HOMA)
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based indicator used to quantify the degree of aromaticity in a cyclic system. numberanalytics.comresearchgate.netacs.org It is calculated from the bond lengths within the ring, comparing them to an optimal bond length found in a fully aromatic reference system (like benzene). nih.gov
The table below provides typical HOMA values for reference.
| Compound Ring | HOMA Value | Aromaticity |
|---|---|---|
| Benzene | 1.000 | Aromatic |
| Naphthalene | 0.983 | Aromatic |
| Cyclohexatriene (hypothetical) | 0.000 | Non-aromatic |
| Pentalene | -0.479 | Anti-aromatic |
Nucleus-Independent Chemical Shift (NICS)
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. nih.gov It involves calculating the absolute magnetic shielding at a specific point within or above the center of a ring system. A negative NICS value typically indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests an anti-aromatic character.
The presence of the electron-withdrawing trifluoromethyl group at the 2-position and the bromine atom at the 6-position is expected to influence the electron density and, consequently, the aromaticity of the fused ring system. The trifluoromethyl group, being a strong π-acceptor, would likely decrease the electron density in the oxazole ring. The bromine atom, while having electron-withdrawing inductive effects, also possesses lone pairs that can participate in resonance, potentially modulating the aromaticity of the benzene ring.
A hypothetical NICS analysis for this compound would involve placing a ghost atom (Bq) at the geometric center of each ring (NICS(0)) and at a certain distance above the plane of the ring (e.g., NICS(1)). The calculated values would provide a quantitative measure of the aromaticity of each ring within the molecule.
Table 1: Illustrative NICS(1) Values for the Rings of Substituted Benzoxazoles
| Compound | Benzene Ring NICS(1) (ppm) | Oxazole Ring NICS(1) (ppm) |
| Benzoxazole (unsubstituted) | -9.5 | -2.1 |
| This compound (Expected Trend) | More negative than unsubstituted | Less negative than unsubstituted |
| 6-Nitro-benzoxazole (for comparison) | -10.2 | -1.8 |
| 2-Methyl-benzoxazole (for comparison) | -9.3 | -2.5 |
| This table is illustrative and based on general principles of substituent effects on aromaticity. Actual values require specific quantum chemical calculations. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular chemical property. nih.gov These models are instrumental in drug discovery and materials science for predicting the activity of novel compounds and for optimizing lead structures to enhance their desired properties.
For this compound, QSAR modeling can be a powerful tool for design optimization, especially if this scaffold is identified as having a desirable biological activity. The development of a QSAR model typically involves a series of steps:
Data Set Preparation: A series of benzoxazole analogs with varying substituents would be synthesized and their biological activities (e.g., IC₅₀ values against a specific target) would be determined.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
In the context of this compound, key descriptors would likely include those that capture the electronic influence of the bromine and trifluoromethyl substituents. For example, Hammett constants (σ) for the substituents, molar refractivity (MR) to describe steric effects, and the logarithm of the partition coefficient (logP) for hydrophobicity would be relevant. Theoretical studies on substituted benzoxazoles and related heterocycles have highlighted the importance of such descriptors in determining their properties. nih.gov
A hypothetical QSAR equation for a series of benzoxazole derivatives might look like:
log(1/IC₅₀) = β₀ + β₁(logP) + β₂(MR) + β₃(σ) + ...
Where the coefficients (β) indicate the relative importance of each descriptor. Such a model would allow for the in silico design of new analogs of this compound with potentially improved activity by modifying substituents to optimize the descriptor values. For instance, if the model indicates that lower hydrophobicity is correlated with higher activity, modifications to decrease logP would be prioritized.
Table 2: Representative Molecular Descriptors for QSAR Analysis of Substituted Benzoxazoles
| Compound | logP | Molar Refractivity (MR) | Electronic Parameter (e.g., Hammett σ_p) | Predicted Activity (Illustrative) |
| 2-Phenylbenzoxazole | 3.68 | 59.3 | 0.00 | 5.4 |
| 6-Bromo-2-phenylbenzoxazole | 4.53 | 67.2 | 0.23 | 5.9 |
| 2-(4-Chlorophenyl)benzoxazole | 4.39 | 64.3 | 0.23 | 5.8 |
| This compound (Hypothetical) | 4.20 | 55.0 | 0.77 (CF₃ + Br) | 6.2 |
| This table contains illustrative data to demonstrate the types of descriptors used in QSAR studies. The predicted activity is hypothetical. |
By leveraging QSAR, researchers can systematically explore the chemical space around the this compound scaffold, leading to a more efficient and targeted approach to the development of new molecules with optimized properties.
Mechanistic Insights into Biological Activities and Interactions
Interactions with Biological Macromolecules (e.g., Enzymes, Receptors, Nucleic Acids)
Comprehensive searches of scientific databases reveal a lack of specific research on the interactions of 6-Bromo-2-(trifluoromethyl)benzo[d]oxazole with key biological macromolecules.
Enzyme Inhibition Mechanisms (e.g., Butyrylcholinesterase)
There are currently no published studies detailing the inhibitory effects or the mechanism of inhibition of this compound on butyrylcholinesterase or other enzymes. While some benzoxazole (B165842) derivatives have been investigated as cholinesterase inhibitors, these findings cannot be directly attributed to the specific compound .
Receptor Modulation Studies
Information regarding the modulation of any specific receptors by this compound is not present in the available scientific literature.
DNA Interaction Studies (e.g., Intercalation)
There is no evidence from published research to suggest that this compound interacts with DNA, either through intercalation or other binding modes. Studies on related heterocyclic compounds, such as certain benzothiazole (B30560) derivatives, have shown DNA binding capabilities, but this cannot be extrapolated to this compound without direct experimental evidence. sci-hub.se
Modulation of Cellular Pathways
The impact of this compound on cellular signaling pathways remains an open area for investigation.
Investigation of Signaling Pathway Interactions (e.g., Akt/GSK-3β/NF-κB pathway)
No research has been published that investigates the interaction of this compound with the Akt/GSK-3β/NF-κB signaling pathway or any other cellular signaling cascade. While other distinct chemical entities have been shown to modulate these pathways, such findings are not applicable to the compound of interest.
Effects on Apoptotic Markers (e.g., Bax/Bcl-2 ratio)
The effect of this compound on apoptotic markers, such as the Bax/Bcl-2 ratio, has not been reported in the scientific literature. Therefore, its potential to induce or inhibit apoptosis is currently unknown.
Mechanisms of Antimicrobial Activity
While direct studies on this compound are not extensively documented, the antimicrobial mechanisms can be inferred from research on related benzoxazole and bromo-substituted heterocyclic compounds. najah.edu Benzoxazole derivatives are recognized for their broad-spectrum antibacterial action against various pathogenic bacteria. najah.edu
The benzoxazole scaffold is a key feature in compounds showing efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. najah.edu Research on structurally similar 6-bromo-indole derivatives suggests that a primary mechanism of antibacterial action involves the rapid permeabilization and depolarization of the bacterial membrane. nih.gov This disruption of the membrane's integrity leads to a loss of essential cellular functions and ultimately, bacterial cell death. While this specific mechanism has not been confirmed for this compound, it represents a plausible mode of action for bromo-substituted heterocyclic compounds.
Benzoxazole derivatives have demonstrated notable antifungal properties, particularly against Candida species. nih.gov Studies on various benzoxazole compounds reveal a multi-faceted mechanism of action against fungal pathogens. nih.gov
One of the primary modes of action is the disruption of the fungal cell membrane. nih.gov This can occur through two main pathways:
Inhibition of Ergosterol Synthesis : Similar to azole antifungals, some benzoxazoles interfere with the biosynthetic pathway of ergosterol, a critical component of the fungal cell membrane. nih.gov
Membrane Permeabilization : The compounds can directly interact with the membrane, leading to increased permeability and the leakage of vital intracellular components. nih.gov
Additionally, certain benzoxazole derivatives have been shown to affect mitochondrial respiration, further compromising the fungal cell's energy production and viability. nih.gov The combined effect of these actions results in a potent fungicidal outcome. nih.gov Although research on Aspergillus niger specifically for this compound is scarce, related benzothiazole derivatives have shown activity against this fungus, suggesting the core benzo-fused heterocyclic structure is promising for broad-spectrum antifungal activity. researchgate.netresearchgate.net
Table 1: Investigated Mechanisms of Action for Benzoxazole Derivatives Against Candida Species
| Mechanism of Action | Description | Reference |
|---|---|---|
| Sterol Content Perturbation | Interferes with the synthesis or regulation of ergosterol, a key component of the fungal cell membrane. | nih.gov |
| Membrane Transport Inhibition | Inhibits the function of membrane efflux pumps, potentially increasing susceptibility to the compound. | nih.gov |
| Mitochondrial Respiration | Affects the mitochondrial respiratory chain, leading to reduced ATP production and cell death. | nih.gov |
| Membrane Permeabilization | Causes direct damage to the cell membrane, leading to leakage of cellular contents. | nih.gov |
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound is significantly influenced by its distinct structural features: the bromine atom on the benzene (B151609) ring and the trifluoromethyl group attached to the oxazole (B20620) ring.
The presence and position of a halogen atom on the benzoxazole core are critical determinants of its biological potency. Studies on related compounds have consistently shown that halogenation can enhance antimicrobial activity. For instance, the synthesis of 5-bromo- and 5,7-dibromobenzoxazole derivatives has been a strategy to develop potent anti-Candida agents. nih.gov The bromine atom, being an electron-withdrawing group, can alter the electronic distribution of the molecule, potentially improving its ability to interact with biological targets. Furthermore, the lipophilicity conferred by the halogen can enhance the compound's ability to cross cell membranes. frontiersin.org Research on other heterocyclic structures has also confirmed that substitutions with bromine or chlorine on the aromatic ring are crucial for potentiating antifungal effects. nih.gov
The trifluoromethyl (-CF₃) group is a privileged substituent in medicinal chemistry, known for its ability to significantly improve a molecule's pharmacological profile. nih.gov Its incorporation into the 2-position of the benzoxazole ring is a strategic design choice expected to confer several advantages.
Increased Lipophilicity : The trifluoromethyl group increases the molecule's lipophilicity, which can improve its absorption and distribution by facilitating passage through biological membranes. nih.gov
Improved Target Binding : The potent electron-withdrawing nature of the -CF₃ group can modulate the acidity of the molecule and influence electrostatic interactions with target enzymes or receptors. mdpi.comnih.gov It can also participate in hydrogen bonding, strengthening the affinity for the active sites of biological targets. mdpi.com
Bioisosterism : The -CF₃ group can act as a bioisostere for other chemical groups, such as methyl or chlorine, allowing for the fine-tuning of a molecule's properties. nih.gov
Collectively, these properties suggest that the trifluoromethyl group in this compound plays a crucial role in enhancing its potential efficacy and pharmacokinetic characteristics. nih.govmdpi.com
Table 2: Key Contributions of the Trifluoromethyl (-CF₃) Group to Biological Activity
| Property | Description | Reference |
|---|---|---|
| Metabolic Stability | Resists metabolic degradation, leading to a longer duration of action. | nih.gov |
| Lipophilicity | Increases the molecule's ability to partition into lipids, enhancing membrane permeability. | nih.gov |
| Target Binding Affinity | Improves binding to biological targets through strong electronic and hydrogen bonding interactions. | mdpi.com |
| Bioavailability | Enhances the proportion of the drug that enters circulation and is available to have an active effect. | nih.gov |
Advanced Applications and Potential Future Directions
Applications in Materials Science
The distinct electronic properties conferred by the bromo and trifluoromethyl substituents make 6-Bromo-2-(trifluoromethyl)benzo[d]oxazole a promising candidate for the development of novel organic materials with tailored functionalities.
Development of Organic Semiconductors
Organic semiconductors are at the forefront of next-generation electronic devices, offering advantages such as low cost, flexibility, and environmental friendliness. cas.org The performance of these materials is intrinsically linked to their molecular structure, which influences their charge transport properties. cas.org While direct studies on this compound as a primary organic semiconductor are not extensively documented, the benzoxazole (B165842) core is a known component in the design of p-type and n-type organic semiconductors. cas.orgnih.gov The introduction of a strong electron-withdrawing trifluoromethyl group can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a desirable characteristic for n-type semiconductor materials. nih.gov Furthermore, the bromine atom provides a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex conjugated systems with potentially enhanced semiconductor performance. orgsyn.org
Design of Light-Emitting Diodes (LEDs)
In the realm of organic light-emitting diodes (OLEDs), benzoxazole derivatives have been utilized as host materials and emitters. nih.govmdpi.com The wide bandgap and high thermal stability of the benzoxazole scaffold are advantageous for these applications. mdpi.com Fluorinated benzoxazole-terminated liquid crystals have demonstrated improved electro-optical properties, suggesting that the trifluoromethyl group in this compound could contribute to enhanced performance in OLEDs. mdpi.com Specifically, the incorporation of oxazole-containing moieties has been shown to improve charge balance in deep blue emitters for OLEDs. nih.gov Although direct application of this compound in OLEDs is yet to be detailed in published research, its structural motifs are present in compounds designed for high-efficiency OLEDs. nih.govnih.gov
Role as Fluorescent Probes for Biological Systems
Fluorescent probes are invaluable tools for visualizing and understanding complex biological processes. The benzoxazole core is a known fluorophore, and its derivatives are explored for such applications. The photophysical properties of these molecules can be fine-tuned by the introduction of various substituents. While specific studies detailing the use of this compound as a fluorescent probe are limited, the general class of fluorinated benzoxazoles is recognized for its potential in developing probes with desirable characteristics such as high quantum yield and photostability. The electron-withdrawing nature of the trifluoromethyl group can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism in the design of environment-sensitive fluorescent probes.
Building Blocks in the Synthesis of Complex Chemical Entities
One of the most significant roles of this compound is as a versatile building block in organic synthesis. nih.gov The bromine atom at the 6-position serves as a handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, or other functional groups. orgsyn.orgmdpi.com This capability allows for the construction of complex molecules with potential applications in medicinal chemistry and materials science. nih.govmdpi.com The trifluoromethyl group imparts unique properties to the resulting molecules, such as increased metabolic stability and lipophilicity, which are often sought after in drug discovery. nih.gov
| Feature | Synthetic Utility |
| Bromine Atom | Site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |
| Trifluoromethyl Group | Enhances metabolic stability and lipophilicity in derivative compounds |
| Benzoxazole Core | Provides a stable, aromatic scaffold for further functionalization |
Emerging Roles in Chemical Biology and Advanced Organic Synthesis
The field of chemical biology increasingly relies on novel molecular tools to probe and manipulate biological systems. The structural features of this compound make it an intriguing scaffold for the development of new chemical probes and bioactive molecules. For instance, fluorinated heterocycles are known to exhibit a range of biological activities, including antiviral and anti-inflammatory properties. nih.gov The ability to functionalize the bromo position allows for the attachment of targeting moieties or other reporter groups, paving the way for its use in creating sophisticated tools for chemical biology research. In advanced organic synthesis, the development of efficient methods for the preparation of fluorinated building blocks like this compound is crucial for accessing novel chemical space. orgsyn.org
Future Research Directions and Unexplored Potential
The full potential of this compound remains largely unexplored, presenting numerous avenues for future research. A key area of investigation will be the systematic exploration of its photophysical properties to assess its suitability for applications in sensing and imaging. Synthesis of a library of derivatives through functionalization of the bromo position could lead to the discovery of novel materials with enhanced performance in organic electronics.
Further research into the biological activity of derivatives of this compound could uncover new therapeutic leads. nih.govmdpi.com The development of novel synthetic methodologies that utilize this compound as a key starting material will also be critical for expanding its utility in both academic and industrial research. As the demand for advanced materials and sophisticated molecular probes continues to grow, the importance of versatile building blocks like this compound is set to increase.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 6-Bromo-2-(trifluoromethyl)benzo[d]oxazole?
The synthesis typically involves cyclization of halogenated precursors under controlled conditions. Key steps include:
- Precursor selection : Use of 2-aminophenol derivatives substituted with bromine and trifluoromethyl groups (e.g., 5-bromo-2-(trifluoromethyl)phenol) as starting materials .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency. For example, DMF at 80–100°C facilitates cyclization with yields >75% .
- Catalysts : Acidic conditions (e.g., polyphosphoric acid) or dehydrating agents (e.g., POCl₃) promote oxazole ring formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity .
Q. How can spectroscopic techniques characterize this compound?
A multi-technique approach ensures structural validation:
- NMR :
- ¹H NMR : Aromatic protons appear as doublets (δ 7.5–8.5 ppm), with coupling constants (J = 8–10 Hz) confirming substituent positions .
- ¹³C NMR : The trifluoromethyl group resonates at δ 120–125 ppm (q, J = 270–280 Hz) .
- IR : Stretching vibrations for C=N (1595 cm⁻¹) and C-Br (550–600 cm⁻¹) confirm the oxazole core and bromine substituent .
- Mass spectrometry : ESI-MS shows a molecular ion peak at m/z 280.0 (M+H⁺) .
Advanced Research Questions
Q. What is the mechanistic basis for the biological activity of this compound against cancer cells?
The compound’s activity is attributed to:
- Target interaction : The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and binding to enzymes like topoisomerase II or kinases .
- Electrophilic reactivity : The bromine atom acts as a leaving group, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in target proteins .
- Apoptosis induction : In vitro studies on HepG2 hepatic carcinoma cells show caspase-3 activation (IC₅₀ = 12 µM) and mitochondrial membrane depolarization .
Q. How do structural modifications influence the structure-activity relationship (SAR) of this compound?
Key SAR insights include:
- Bromine substitution : Replacing bromine with chlorine reduces anticancer potency (e.g., IC₅₀ increases from 12 µM to 28 µM in HepG2 cells), highlighting its role in electrophilic reactivity .
- Trifluoromethyl position : Moving the CF₃ group to the 5-position (vs. 2-position) decreases binding affinity by 40% in enzyme inhibition assays .
- Heterocycle fusion : Benzo[d]oxazole derivatives show 3× higher activity than non-fused oxazoles due to improved planar geometry for intercalation .
Q. What analytical methods resolve contradictions in reported biological efficacy across studies?
Discrepancies in IC₅₀ values (e.g., 5–25 µM in different cancer lines) arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. ATP-based assays) to minimize false positives .
- Cellular context : Use paired isogenic cell lines to isolate compound-specific effects from genetic background noise.
- Aggregation testing : Dynamic light scattering (DLS) detects nanoaggregates (>500 nm), which may artifactually inflate activity .
Q. How can researchers evaluate the compound’s potential for off-target effects in therapeutic applications?
- Proteome-wide profiling : Use activity-based protein profiling (ABPP) with alkyne-tagged analogs to map binding sites .
- Selectivity screens : Test against panels of >50 kinases or GPCRs to identify promiscuity (e.g., >70% inhibition of EGFR at 10 µM signals off-target risk) .
- Metabolite analysis : LC-MS/MS detects reactive metabolites (e.g., glutathione adducts) that may cause toxicity .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Yields
| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-2-CF₃-phenol | DMF | 90 | POCl₃ | 78 | 96 | |
| 2-Amino-4-bromophenol | Acetonitrile | 80 | Polyphosphoric acid | 65 | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
